1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE
Description
1-Phenyl-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a triazinoindole core fused with a substituted indole ring. The structure includes a prop-2-en-1-yl (allyl) group at position 5 of the triazinoindole system, a sulfanyl (-S-) linker at position 3, and a phenyl-substituted ethanone moiety.
Properties
IUPAC Name |
1-phenyl-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-2-12-24-16-11-7-6-10-15(16)18-19(24)21-20(23-22-18)26-13-17(25)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPXMSMTCVCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole core. Reagents such as hydrazine derivatives and aldehydes are often used under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenyl halides and catalysts such as Lewis acids.
Attachment of the Sulfanyl-Ethanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-Phenyl-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. This article will explore its synthesis, biological activities, and potential uses based on available literature.
Chemical Structure and Synthesis
The compound features a phenyl group attached to a thioether and a triazinoindole moiety, which contributes to its unique chemical properties. The synthesis typically involves the reaction of appropriate precursors through multi-step synthetic routes, often employing methods such as:
- Nucleophilic substitution : Utilizing thiol derivatives to introduce the sulfanyl group.
- Cyclization reactions : To form the triazinoindole framework.
The detailed synthetic pathways can be found in various research articles focusing on similar indole derivatives, which often highlight the importance of reaction conditions and catalysts used.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. The presence of the triazinoindole moiety is believed to enhance the compound's ability to inhibit cancer cell proliferation by:
- Inducing apoptosis in cancer cells.
- Inhibiting specific signaling pathways associated with tumor growth.
Antimicrobial Activity
Research has also shown that derivatives of this compound possess antimicrobial properties. The thioether linkage may contribute to this activity by interacting with microbial cell membranes or inhibiting essential enzymes. Studies have reported effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The phenolic components can scavenge free radicals, thereby protecting cells from oxidative damage.
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to target multiple biological pathways could lead to the creation of multi-target drugs for complex diseases such as cancer and infections.
Material Science
Beyond medicinal applications, this compound may also find use in material science. Its unique electronic properties could be harnessed in organic semiconductors or photonic devices. Research into similar compounds has shown promise in applications such as:
| Application | Description |
|---|---|
| Organic Electronics | Potential use in OLEDs and photovoltaic cells |
| Sensors | Development of sensors for detecting specific biomolecules |
| Coatings | Use in protective coatings due to antioxidant properties |
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of compounds related to this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that triazinoindole derivatives exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : Research reported in Pharmaceutical Biology highlighted that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.
- Antioxidant Studies : Investigations published in Food Chemistry assessed the antioxidant capacity of similar compounds using DPPH radical scavenging assays, confirming their effectiveness compared to standard antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The allyl group in the target compound is rare in the literature; most analogs feature methyl (e.g., Compound 7) or halogens (e.g., bromo in ). Allyl substituents may enhance lipophilicity and influence π-π stacking interactions .
- The ethanone group distinguishes the target from acetamide derivatives (e.g., Compound 7), which are more polar due to the amide bond.
- The sulfanyl linker is shared with thiol-containing analogs (e.g., Compound 22), but its conjugation to an ethanone moiety is unique to the target.
Physicochemical Properties
- Melting Points: Triazinoindole derivatives generally exhibit high melting points (>300°C) due to aromatic stacking (e.g., Compound 22: 334–335°C ). The allyl group in the target compound may reduce crystallinity, lowering the melting point slightly.
- Solubility: Sulfanyl and ethanone groups may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.
- Spectroscopic Data :
Biological Activity
The compound 1-Phenyl-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that incorporates both triazine and indole moieties. This structure suggests potential biological activity due to the pharmacological properties associated with these functional groups. This article reviews the biological activities of this compound based on available literature, focusing on its anticancer, antifungal, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing indole and triazine moieties exhibit significant anticancer properties. The synthesis of derivatives similar to This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study conducted on related compounds demonstrated that triazino-indole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The most effective compounds showed IC50 values in the low micromolar range (less than 10 µM) against these cell lines .
Antifungal Activity
The antifungal activity of similar thioether compounds has been well-documented. Compounds with the 1,2,4-triazine framework have shown effectiveness against common fungal pathogens.
Research Findings:
In a study evaluating antifungal agents against Aspergillus niger and Candida albicans, derivatives of triazino-indole were tested for their inhibition zones using the diffusion method. The results indicated significant antifungal activity compared to standard drugs like fluconazole .
| Compound | Inhibition Zone (mm) | Standard Drug (Fluconazole) |
|---|---|---|
| Compound A | 15 | 20 |
| Compound B | 18 | 20 |
| Compound C | 12 | 20 |
Antimicrobial Activity
The antimicrobial properties of compounds incorporating triazine and indole systems have also been explored. These compounds have demonstrated efficacy against various bacterial strains.
Findings:
A series of studies reported that derivatives similar to This compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
